molecular formula C17H13ClN2O4 B14267476 1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one CAS No. 137973-09-2

1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Cat. No.: B14267476
CAS No.: 137973-09-2
M. Wt: 344.7 g/mol
InChI Key: QPGNNDDBLWCIAS-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is a complex organic compound that features a benzazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with a tetrahydrobenzazepine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce various substituted benzazepine compounds .

Scientific Research Applications

1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzazepine core can interact with various biological receptors. These interactions can modulate biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrobenzoyl chloride: Shares the nitro and chloro substituents but lacks the benzazepine core.

    4-Nitrobenzoyl chloride: Similar nitro group but different overall structure.

    1-(2-Chloro-4-nitrobenzoyl)indoline: Similar substituents but different core structure.

Uniqueness

1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is unique due to its combination of a benzazepine core with nitro and chloro substituents. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

137973-09-2

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

1-(2-chloro-4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one

InChI

InChI=1S/C17H13ClN2O4/c18-14-10-11(20(23)24)7-8-12(14)17(22)19-9-3-6-16(21)13-4-1-2-5-15(13)19/h1-2,4-5,7-8,10H,3,6,9H2

InChI Key

QPGNNDDBLWCIAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2N(C1)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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